2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxypropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with 3-methoxypropylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts such as Cu-Co/Al2O3 has been reported for similar compounds, which can be adapted for the synthesis of this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions
Major Products:
Oxidation: Formation of 2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxaldehyde.
Reduction: Formation of 2-(3-methoxypropyl)-4-methylpyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxypropyl group may enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
2-(3-Methoxypropyl)-4-methylpyrimidine: Lacks the carboxylic acid group, which may reduce its solubility and reactivity.
4-Methylpyrimidine-5-carboxylic acid: Lacks the methoxypropyl group, which may affect its binding properties and biological activity.
2-(3-Methoxypropyl)-pyrimidine-5-carboxylic acid: Similar structure but without the methyl group, which can influence its steric and electronic properties
Uniqueness: 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the methoxypropyl and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups enhance its versatility as a synthetic intermediate and its potential as a bioactive molecule.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-7-8(10(13)14)6-11-9(12-7)4-3-5-15-2/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
QUUMMVPXEKANMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CCCOC |
Origin of Product |
United States |
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